

application of 2-Nitroamino-2-imidazoline in agrochemical research.

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Compound of Interest

Compound Name: 2-Nitroamino-2-imidazoline

Cat. No.: B121679

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Application of 2-Nitroamino-2-imidazoline in Agrochemical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitroamino-2-imidazoline, a heterocyclic compound, is a significant molecule in agrochemical research, primarily recognized as a key intermediate in the synthesis of neonicotinoid insecticides like imidacloprid.[1][2] Its structural backbone is a pharmacophore that has been extensively modified to develop a range of potent insecticidal compounds. This document provides a detailed overview of the application of **2-nitroamino-2-imidazoline** and its derivatives in agrochemical research, with a focus on its insecticidal properties, mechanism of action, and relevant experimental protocols. While its primary application is in insecticide development, its potential as a herbicide is also briefly discussed.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Nitroamino-2-imidazoline** is presented in the table below.



Property	Value
Molecular Formula	C3H6N4O2
Molecular Weight	130.11 g/mol
Appearance	White to off-white crystalline powder
Melting Point	222 °C
Solubility	Soluble in DMSO (~10 mg/ml) and DMF (~5 mg/ml). Insoluble in ethanol and PBS (pH 7.2). [3][4]
CAS Number	5465-96-3

Insecticidal Applications

Research has primarily focused on derivatives of **2-nitroamino-2-imidazoline** rather than the parent compound itself for direct insecticidal applications. These derivatives have shown significant efficacy against a range of economically important agricultural pests, particularly sap-sucking insects.

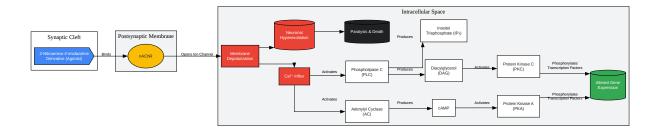
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist

Derivatives of **2-nitroamino-2-imidazoline** act as agonists of the insect nicotinic acetylcholine receptors (nAChRs).[5] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the insect central nervous system. The binding of these compounds to nAChRs leads to an influx of cations, causing depolarization of the postsynaptic membrane and a cascade of downstream signaling events. This ultimately results in the hyperexcitation of the insect's nervous system, leading to paralysis and death.[6]

The 2-nitroiminoimidazolidine group plays a crucial role in the insecticidal activity of these compounds.[6] The selectivity of these insecticides for insects over vertebrates is attributed to the differences in the subunit composition and pharmacological properties of their respective nAChRs.



The following diagram illustrates the signaling pathway initiated by the binding of a **2-nitroamino-2-imidazoline** derivative to an insect nAChR.



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Signaling pathway of **2-nitroamino-2-imidazoline** derivatives.

Quantitative Insecticidal Activity Data

While specific LC50 or LD50 data for **2-nitroamino-2-imidazoline** is not readily available in public literature, studies on closely related analogues provide valuable insights into the potential efficacy of this chemical class. The following table summarizes the insecticidal activity of an imidacloprid analogue, **1-**(3-pyridylmethyl)-2-nitroimino-imidazolidine (DC-Imi), against the brown planthopper, Nilaparvata lugens.[5]



Compound	Pest Species	Bioassay Method	Parameter	Value
DC-lmi	Nilaparvata lugens (Susceptible Strain)	Rice Stem Dipping	LC50 (48h)	0.47 mg/L
Imidacloprid	Nilaparvata lugens (Susceptible Strain)	Rice Stem Dipping	LC50 (48h)	0.68 mg/L
DC-lmi	Nilaparvata lugens (Imidacloprid- Resistant Strain)	Rice Stem Dipping	LC50 (48h)	8.53 mg/L
Imidacloprid	Nilaparvata lugens (Imidacloprid- Resistant Strain)	Rice Stem Dipping	LC50 (48h)	45.12 mg/L

The following table presents the efficacy of DC-Imi and Imidacloprid on wild-type and mutant nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes.[5]

Compound	Receptor Type	Parameter	Value (µM)
DC-Imi	Wild-type (Nlα1/rβ2)	EC50	1.8
Imidacloprid	Wild-type (Nlα1/rβ2)	EC50	3.2
DC-Imi	Mutant (Y151S)	EC50	6.36
Imidacloprid	Mutant (Y151S)	EC50	7.62

Herbicidal and Phytotoxic Potential



The application of **2-nitroamino-2-imidazoline** and its derivatives as herbicides is not well-documented. However, some imidazolidine derivatives have been reported to exhibit phytocidal activities.[7] Given that neonicotinoid insecticides, which are derived from **2-nitroamino-2-imidazoline**, can have effects on non-target organisms including plants, there is a potential for phytotoxicity.[1] The effects can range from growth inhibition to more severe symptoms, and are often dependent on the plant species and the concentration of the compound.[8]

Further research is required to systematically evaluate the herbicidal activity and crop safety profile of **2-nitroamino-2-imidazoline** and its derivatives.

Experimental Protocols

The following are detailed protocols for key experiments related to the agrochemical evaluation of **2-nitroamino-2-imidazoline** and its derivatives.

Protocol 1: Insecticidal Bioassay using the Rice Seedling Dipping Method

This protocol is adapted from established methods for testing insecticide susceptibility in rice planthoppers.[9]

Objective: To determine the lethal concentration (LC50) of a test compound against a target insect pest (e.g., Nilaparvata lugens).

Materials:

- Test compound (e.g., a derivative of **2-nitroamino-2-imidazoline**)
- Acetone (for stock solution)
- Distilled water
- Surfactant (e.g., Triton X-100)
- Rice seedlings (15-20 days old)
- Test insects (e.g., 3rd instar nymphs of Nilaparvata lugens)



- Glass vials or test tubes
- Petri dishes
- Fine brush
- Controlled environment chamber (25 ± 1°C, 70-80% RH, 16:8 L:D photoperiod)

Procedure:

- Preparation of Test Solutions:
 - Prepare a stock solution of the test compound in acetone.
 - Prepare a series of five to seven serial dilutions of the test compound in distilled water containing a surfactant (e.g., 0.1% Triton X-100).
 - Prepare a control solution containing only distilled water and the surfactant.
- Treatment of Rice Seedlings:
 - Bundle 3-5 rice seedlings together.
 - Dip each bundle into a test solution for 30 seconds, ensuring complete coverage.
 - Allow the treated seedlings to air dry for 1-2 hours.
- Insect Infestation:
 - Place the treated rice seedling bundle into a glass vial or test tube.
 - Introduce 10-15 test insects into each vial using a fine brush.
 - Cover the vials with a breathable material (e.g., muslin cloth).
- Incubation and Mortality Assessment:
 - Place the vials in a controlled environment chamber.



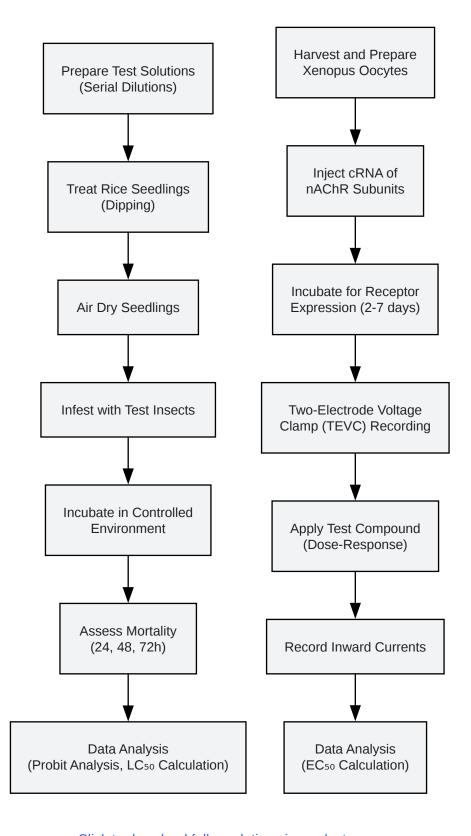




- Assess insect mortality at 24, 48, and 72 hours after infestation. Insects are considered dead if they are unable to move when gently prodded with a fine brush.
- Data Analysis:
 - Correct the mortality data for control mortality using Abbott's formula.
 - Perform probit analysis to calculate the LC50 value and its 95% confidence intervals.

The following diagram outlines the workflow for the insecticidal bioassay.





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